![molecular formula C17H13FN2O4 B14500339 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline CAS No. 63624-45-3](/img/structure/B14500339.png)
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Fluorobenzyloxy Substitution: The p-fluorobenzyloxy group is introduced through an etherification reaction using p-fluorobenzyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy and fluorobenzyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, bases.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[7-(Fluorobenzyloxy)-4-oxo-4H-chromen-3-yl]-1-hydroxyimidazoles
- 2-[4-(Fluorobenzyloxy)-benzylamino]propionamide
Uniqueness
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-fluorobenzyloxy group enhances its lipophilicity, while the nitro group contributes to its potential as a bioactive molecule. This combination of properties makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63624-45-3 |
|---|---|
Molecular Formula |
C17H13FN2O4 |
Molecular Weight |
328.29 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methoxy]-6-methoxy-8-nitroquinoline |
InChI |
InChI=1S/C17H13FN2O4/c1-23-14-8-12-4-7-16(19-17(12)15(9-14)20(21)22)24-10-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3 |
InChI Key |
VJUMLBGJLFKKGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



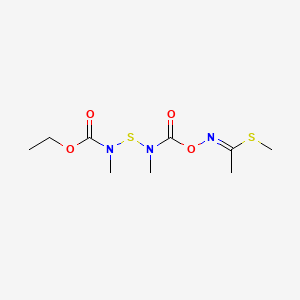
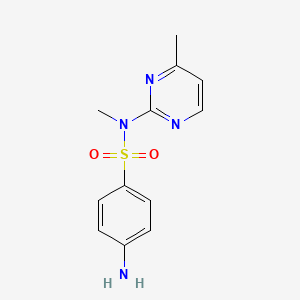
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)
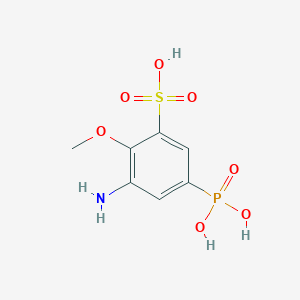


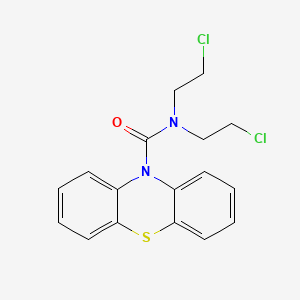
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
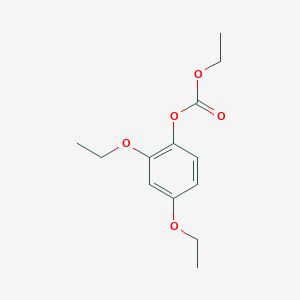
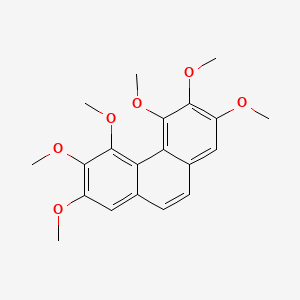
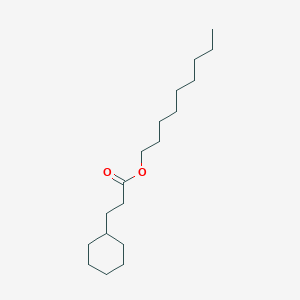
![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)

